DL-脯氨酸

描述

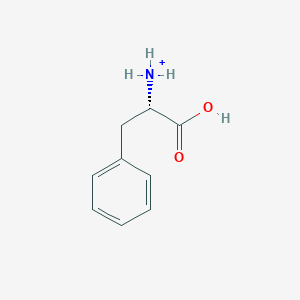

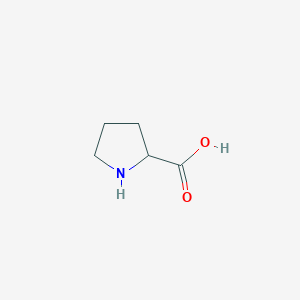

DL-Proline, also known as 2-pyrrolidinylcarboxylic acid, is an amino acid commonly used in solution-phase peptide synthesis due to its ability to act as a turn inducer resulting from its restricted phi angle . It is an essential component of collagen and plays a significant role in the immune system and strengthening of heart muscles .

Synthesis Analysis

DL-Proline can be synthesized by reacting L-proline with carboxylic acid chlorides in the presence of pyridine as a solvent . The reactions are monitored with TLC and all structures are characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .

Molecular Structure Analysis

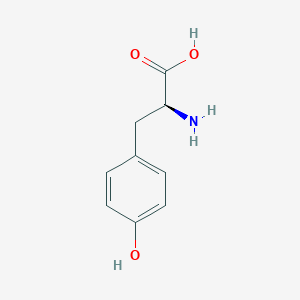

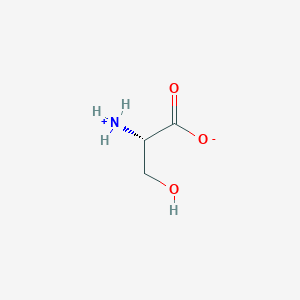

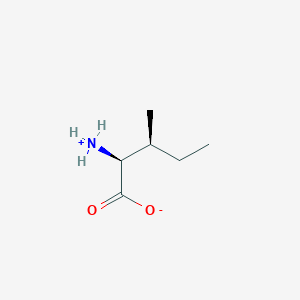

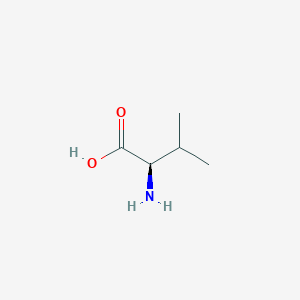

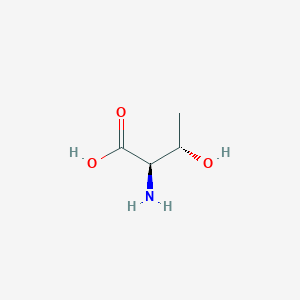

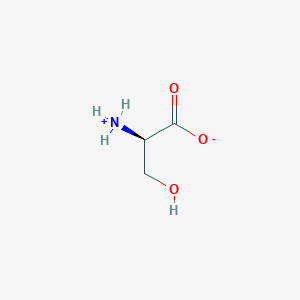

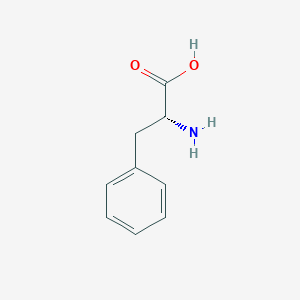

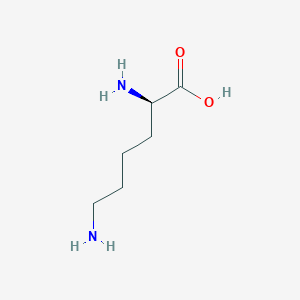

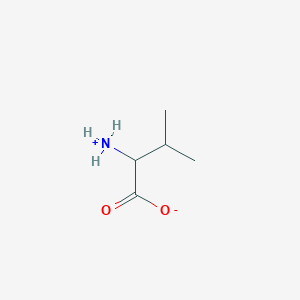

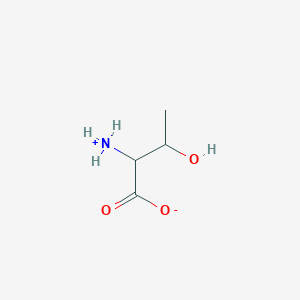

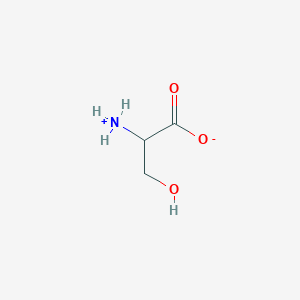

The molecular formula of DL-Proline is C5H9NO2 . It has a molar mass of 115.13 g/mol .

Chemical Reactions Analysis

DL-Proline can undergo various chemical reactions. For instance, it can react with C5H9NO2 to form a compound (C5H10NO2+ • C5H9NO2) . It can also undergo a single step, one electron-transfer, reversible redox reaction .

Physical And Chemical Properties Analysis

DL-Proline is a colorless crystal, odorless, sweet, and easy to deliquesce . It is soluble in water and ethanol, insoluble in chloroform and acetone, insoluble in butanol and ether . It has a melting point of 208 °C (dec.) (lit.) .

科学研究应用

Structural Studies

DL-Proline has been used in structural studies . In the structure of DL-Proline, the molecules are connected via classical intermolecular N - H⋯O hydrogen bonds involving the amine and carboxyl groups, and form chains along the b-axis direction and parallel to (101). The chains are linked into sheets via weak non-classical hydrogen bonds .

Production of D-Proline and N-boc-5-hydroxy-L-Proline

DL-Proline is used in the production of D-Proline and N-boc-5-hydroxy-L-Proline . An efficient proline racemase–proline dehydrogenase cascade was developed for the enantioselective production of D-Proline. It included the racemization of L-Proline to DL-Proline and the enantioselective dehydrogenation of L-Proline in DL-Proline .

Preparation of Cis-Aminoproline-Alkene Linker

DL-Proline can be used in the preparation of cis-aminoproline-alkene (cis-Apa) linker . This linker is further used as an intermediate compound for the synthesis of cyclic pseudopeptides via solution phase peptide synthesis .

Agonist of Glycine Receptors

DL-Proline is used as an agonist of glycine receptors . It can bind to these receptors and modulate their activity .

Catalyst for Aldol Condensation

DL-Proline acts as a catalyst for aldol condensation . It can speed up this important chemical reaction, which is widely used in organic synthesis .

Essential Component of Collagen

DL-Proline is an essential component of collagen . Collagen is the most abundant protein in the human body, providing structure to tissues such as skin, hair, and nails .

Role in Immune System and Heart Muscles

DL-Proline plays a significant role in the immune system and strengthening of heart muscles . It is involved in various biological processes that contribute to the functioning of these systems .

Osmoprotectant in Pharmaceutical and Biotechnological Applications

DL-Proline is an osmoprotectant and therefore is used in many pharmaceutical, biotechnological applications . It helps cells to adapt to osmotic stress, protecting them from damage caused by changes in water availability .

作用机制

Target of Action

DL-Proline, a chiral amino acid, is often used as an asymmetric organocatalyst for a variety of organic reactions . It has one basic and one acidic center each . The primary targets of DL-Proline are the enzymes involved in these reactions.

Mode of Action

DL-Proline interacts with its targets by providing conformational rigidity, which is unique compared to other amino acids . This rigidity allows DL-Proline to act as an effective catalyst in various organic reactions .

Biochemical Pathways

DL-Proline plays a significant role in proline biosynthesis and catabolism, which are essential processes in disease . These processes impact the wider metabolic network through their significant role in redox homeostasis . Proline biosynthesis and catabolism can generate ATP and reactive oxygen species (ROS) .

Pharmacokinetics

A study on a novel formulation of empagliflozin with co-former l-proline showed that it was bioequivalent in south korea . This suggests that DL-Proline may have similar ADME properties to L-Proline, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of DL-Proline’s action are primarily seen in its role in maintaining cellular redox homeostasis . It also plays a role in new protein synthesis as part of pathogenic processes . In cancer biology, proline metabolism is a critical system for integrating the signals in cancer and/or viral metabolic reprogramming .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DL-Proline. For instance, proline metabolism is sensitive to environmental cues and undergoes particular alterations that contribute to stress tolerance . Proline accumulation occurs due to the stimulation of its synthesis from glutamic acid, the suppression of proline oxidation, or changes in its incorporation in protein synthesis . This suggests that environmental stress can significantly influence the action of DL-Proline.

安全和危害

未来方向

属性

IUPAC Name |

pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64298-80-2 | |

| Record name | Proline, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64298-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9041104 | |

| Record name | DL-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | DL-Proline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13964 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

DL-Proline | |

CAS RN |

609-36-9, 147-85-3 | |

| Record name | DL-Proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proline DL-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCS9E77JPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: DL-Proline has the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol [].

ANone: Researchers have used a variety of spectroscopic techniques to characterize DL-proline. These include:

- NMR: Both 1H and 13C NMR data have been used to determine the structure and conformation of DL-proline [, , ]. 1H-17O Nuclear Quadrupole Double Resonance has also been employed to study the chemically inequivalent oxygen sites in the crystal structure [, ].

- FTIR: Fourier transform infrared spectroscopy has been used to analyze intermolecular interactions in DL-proline aqueous solutions [].

- Mass Spectrometry: Mass spectrometry has been utilized to study the ionic fragmentation of DL-proline in the gas phase, particularly focusing on the dissociation pathways following photoionization [].

ANone: DL-Proline exhibits stability under a wide range of conditions relevant to research and industrial applications.

- Aqueous Solutions: Studies on the vapor-liquid equilibrium of DL-proline aqueous solutions demonstrate its stability across a range of temperatures and pressures [].

- Crystallization: DL-Proline readily forms crystals, and researchers have extensively studied its polymorphism, particularly in relation to enantiomeric ratios and crystallization methods []. This is important for understanding its stability and potential applications in drug formulations.

ANone: While not as biologically active as its L-enantiomer, research suggests that DL-proline can influence biological processes.

- Plant Growth: Studies have shown that DL-proline can impact plant growth and development. For example, DL-proline pretreatment of both infected and uninfected Bidens tripartita (bur marigold) plants led to reduced root weight and an increased ratio of tops to roots []. Additionally, Piriformospora indica-colonized Cymbidium aloifolium plantlets produced DL-proline, contributing to enhanced growth and acclimatization [].

- Microbial Metabolism: Research indicates that microorganisms can metabolize DL-proline. Studies using anaerobic microbial communities demonstrated that glycine was significantly depleted in the presence of DL-proline, suggesting its utilization as an energy source []. Additionally, DL-proline can influence the composition of gut microbiota, as evidenced by changes in the abundance of various bacterial genera in rats following DL-proline treatment [].

- Actinomycin Synthesis: Research on Streptomyces antibioticus showed that different stereoisomers of methylproline, including those derived from DL-proline, influenced actinomycin biosynthesis. The cis isomer of 3-methyl-DL-proline exhibited a more potent inhibitory effect compared to its trans counterpart [, ]. This highlights the importance of stereochemistry in biological activity.

A: Several methods have been developed for the synthesis of DL-Proline, with researchers exploring different synthetic routes and optimizing yields. One approach involves using α-piperidone as a starting material []. Another method utilizes 3,4-dehydro-DL-proline as a precursor, which can undergo reactions like cis-glycolation to yield various dihydroxyproline derivatives [].

A: * Oxidation: Studies have shown that DL-Proline can be oxidized by enzymes like D-alanine dehydrogenase from Escherichia coli. This reaction is particularly relevant for understanding the metabolism of D-amino acids and their analogs []. * Complex Formation: DL-Proline readily forms complexes with various metal ions. Researchers have investigated its interactions with metal ions like copper and zinc [, ]. These studies provide insights into the coordination chemistry of DL-proline and its potential applications in materials science.

ANone: Yes, computational chemistry has played a role in understanding DL-proline's properties and behavior.

- Intermolecular Interactions: Researchers have used X-ray charge densities to calculate intermolecular interaction energies and lattice energies of DL-proline crystals. These experimental results were compared with theoretical calculations (B3LYP for dimers and Periodic Hartree-Fock for crystals), showing good agreement for dimer interactions but requiring scaling factors for crystal calculations []. This highlights the importance of accurate experimental data for validating computational models.

- Reaction Pathway Analysis: DFT calculations have been employed to investigate the reaction pathways of DL-proline on TiO2 surfaces, providing insights into its adsorption and desorption behavior on different types of TiO2 surfaces []. This information is relevant for understanding the interactions of biomolecules with biomaterial surfaces, which is crucial for designing biocompatible materials.

A:

Methylproline Isomers: Research on the effects of methylproline isomers on actinomycin biosynthesis demonstrated that the position and stereochemistry of the methyl group significantly influenced their activity. For instance, cis-3-methyl-DL-proline was considerably more potent in inhibiting actinomycin synthesis compared to its trans isomer []. This underscores the importance of stereochemistry in biological activity. * Proline Analogs:* Studies on proline analogs like L-azetidine-2-carboxylic acid and 3,4-dehydro-DL-proline revealed their potential as pharmacological agents for treating fibrosis and cancer due to their ability to disrupt collagen synthesis []. These findings highlight the potential of modifying DL-proline to develop new therapeutic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。